molecular formula C13H15NOS B502158 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine CAS No. 880814-25-5

1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine

Cat. No.: B502158
CAS No.: 880814-25-5
M. Wt: 233.33g/mol
InChI Key: APGQXNKORFRVLF-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is a methanamine derivative featuring a 3-methoxyphenyl group and a thiophen-2-ylmethyl substituent. This compound serves as a key intermediate in synthetic chemistry, particularly in the preparation of azetidine derivatives via regio- and diastereoselective epoxide ring-opening reactions . Its structure combines aromatic (3-methoxyphenyl) and heteroaromatic (thiophene) moieties, which may confer unique electronic and steric properties.

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-15-12-5-2-4-11(8-12)9-14-10-13-6-3-7-16-13/h2-8,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGQXNKORFRVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and thiophene-2-carboxaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3-methoxybenzaldehyde with thiophene-2-carboxaldehyde in the presence of a suitable catalyst.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amine product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Synthetic Routes

StepReaction TypeReagentsConditions
1Condensation3-Methoxybenzaldehyde + Thiophen-2-ylmethyl amineEthanol, reflux
2ReductionIntermediate productPalladium catalyst, hydrogen atmosphere
3PurificationCrude productColumn chromatography

Medicinal Chemistry

1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine has been investigated for its potential as an antidepressant and anti-inflammatory agent. Studies have shown that it interacts with serotonin receptors, which are crucial in mood regulation. For instance, a study demonstrated its effectiveness in inhibiting serotonin reuptake, leading to increased serotonin levels in synaptic clefts .

Biological Studies

The compound has also been utilized in biological research to explore enzyme inhibition mechanisms. It has been found to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders .

Case Study : In a recent investigation published in MDPI, researchers evaluated the binding affinity of this compound to various enzyme targets. The results indicated significant inhibition rates comparable to established pharmacological agents .

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing more complex organic compounds. Its unique structure allows it to be used in the production of specialty chemicals with tailored properties for specific applications.

Material Science

This compound is also explored for its potential use in developing advanced materials. Its electronic properties make it suitable for applications in organic electronics and photonic devices. Research indicates that derivatives of this compound can enhance the conductivity and stability of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine

  • Structural Features : Incorporates chloro and ethoxy groups on the phenyl ring.
  • Ethoxy groups may increase lipophilicity, affecting membrane permeability .
  • Applications : Halogenated analogs are often explored for enhanced pharmacological stability and receptor affinity.

(2-Methoxyethyl)[(3-methylthiophen-2-yl)methyl]amine Hydrochloride

  • Structural Features : Methyl substitution on the thiophene ring and a methoxyethyl chain.
  • The methoxyethyl chain could enhance solubility in polar solvents .

Modifications in the Methanamine Chain

N-(3-Methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide

  • Structural Features : Replaces the thiophen-2-ylmethyl group with a sulfonated indole moiety.
  • The indole ring may confer fluorescence properties useful in imaging studies .

N-((1H-Imidazol-2-yl)methyl)-1-(thiophen-2-yl)methanamine (L1)

  • Structural Features : Substitutes the 3-methoxyphenyl group with an imidazole ring.
  • Key Differences : Imidazole introduces basicity (pKa ~7), enabling pH-dependent solubility. Spectroscopic data (¹H NMR: δ 7.2–7.4 ppm for thiophene protons) confirm structural integrity .

Pharmacologically Active Analogs

Thiazole Derivatives (A1, A2)

  • Structural Features: Derived from 1-(3-methoxyphenyl)ethanone and thiourea.
  • Key Differences : The thiazole core replaces the methanamine chain, enabling π-π stacking interactions. Compound A1 exhibits significant anti-inflammatory activity (68% inhibition in carrageenan-induced edema) and antioxidant capacity (IC₅₀ = 12 µM for DPPH scavenging) .

Data Tables for Comparative Analysis

Compound Name Structural Modifications Key Properties/Activities Reference
This compound 3-Methoxyphenyl, thiophen-2-ylmethyl Intermediate for azetidine synthesis
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine Chloro, ethoxy on phenyl ring Enhanced electrophilicity and lipophilicity
(2-Methoxyethyl)[(3-methylthiophen-2-yl)methyl]amine Methylthiophene, methoxyethyl chain Increased steric hindrance, solubility
N-(3-Methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide Sulfonated indole, acetamide chain Hydrogen-bonding capability
N-((1H-Imidazol-2-yl)methyl)-1-(thiophen-2-yl)methanamine (L1) Imidazole substitution pH-dependent solubility, HRMS-ESI: m/z 194.0747
(Z)-4-(3-Methoxyphenyl)-N-(4-nitrobenzylidene)thiazole-2-amine (A1) Thiazole core, nitrobenzylidene Anti-inflammatory (68% inhibition), antioxidant (IC₅₀ = 12 µM)

Key Research Findings

  • Synthetic Utility : The target compound is critical in synthesizing azetidines, which are valuable in medicinal chemistry for their strained four-membered ring systems .
  • Pharmacological Potential: Analogs with halogen or sulfonyl groups show improved target engagement, while thiazole derivatives highlight the impact of heterocyclic cores on bioactivity .
  • Spectroscopic Trends : Thiophene protons in analogs resonate at δ 7.2–7.4 ppm (¹H NMR), while methoxy groups appear at δ 3.7–3.9 ppm, aiding structural validation .

Biological Activity

The compound 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy-substituted phenyl group and a thiophene moiety. The structural formula can be represented as follows:

C12H13NOS\text{C}_{12}\text{H}_{13}\text{N}\text{O}\text{S}

This compound features:

  • Methoxy Group : Enhances lipophilicity and potentially increases biological activity.
  • Thiophene Ring : Known for its role in various pharmacological activities, including anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing methoxyphenyl and thiophene groups have shown promising results against various cancer cell lines.

  • In Vitro Studies :
    • A study evaluated several chalcone derivatives, including those with methoxyphenyl groups, for their antiproliferative effects against breast cancer cell lines (MCF-7). Compounds exhibited IC50 values ranging from 10.63 μM to 35.95 μM , indicating significant potency compared to standard treatments like 5-FU (IC50 = 168.6 μM) .
    • Another investigation into thiophene-linked compounds demonstrated effective inhibition of human lung adenocarcinoma cells, suggesting that modifications in the thiophene structure could enhance antitumor activity .
  • Mechanisms of Action :
    • The proposed mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division. Compounds that bind to the colchicine site on tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
    • Molecular docking studies indicated that the methoxy group plays a crucial role in binding affinity towards target proteins involved in tumorigenesis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Presence of Methoxy GroupIncreases lipophilicity and enhances binding affinity
Variation in Thiophene SubstituentsAlters potency against specific cancer types
Length and branching of alkyl chainsAffects solubility and bioavailability

Case Studies

Several case studies have documented the synthesis and evaluation of compounds similar to this compound:

  • Chalcone Derivatives : Research on chalcone derivatives revealed that modifications at the C4 position significantly enhanced anticancer activity against MCF-7 cells .
  • Thiophene-Based Compounds : A series of thiophene-linked 1,2,4-triazoles demonstrated marked anti-proliferative activity against HepG-2 and MCF-7 cancer cell lines with IC50 values below 25 μM .

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